Seliciclib-d7

Catalog No.
S1816338
CAS No.
M.F
C19H19D7N6O
M. Wt
361.493
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Seliciclib-d7

Product Name

Seliciclib-d7

Molecular Formula

C19H19D7N6O

Molecular Weight

361.493

CAS Number: 186692-46-6 (unlabelled)

Seliciclib-d7, also known as (R)-roscovitine-d7, is a stable isotope-labeled derivative of seliciclib, which is a potent inhibitor of cyclin-dependent kinases (CDKs). This compound is characterized by its selective inhibition of CDK2, CDK7, and CDK9, which are crucial regulators of the cell cycle. The addition of deuterium atoms in seliciclib-d7 allows for enhanced tracking in metabolic studies without significantly altering the compound's chemical properties or biological activity .

Seliciclib-d7 primarily functions through its interaction with cyclin-dependent kinases. The mechanism involves the binding of seliciclib-d7 to the ATP-binding site of these kinases, thereby preventing their activation. This inhibition leads to cell cycle arrest and apoptosis in various cancer cell lines. The compound demonstrates a half-maximal inhibitory concentration (IC50) in the low micromolar range for its target kinases .

The general reaction can be summarized as follows:

CDK+Seliciclib d7Inhibited CDK\text{CDK}+\text{Seliciclib d7}\rightarrow \text{Inhibited CDK}

Seliciclib-d7 exhibits significant biological activity by inducing cell cycle arrest and apoptosis in cancer cells. It has been shown to effectively inhibit cellular transitions during prophase and metaphase, leading to a halt in cell division. In studies involving various cancer models, seliciclib-d7 has been observed to slow tumor growth significantly when administered intraperitoneally in animal models .

Additionally, the compound's neuroprotective properties have been highlighted, making it a candidate for research into neurodegenerative diseases .

The synthesis of seliciclib-d7 involves several steps that modify the original structure of seliciclib to incorporate deuterium atoms. The process typically includes:

  • Starting Material Preparation: The synthesis begins with the preparation of 2,6-diaminopurine derivatives.
  • Deuteration: Deuterated reagents are introduced during key synthetic steps to replace hydrogen atoms with deuterium.
  • Final Modifications: The final steps involve adding specific substituents such as benzylamino and isopropyl groups to yield the final product.

The detailed synthetic pathway can vary based on the specific laboratory techniques employed but generally follows established organic synthesis protocols for labeled compounds .

Seliciclib-d7 is primarily used in research settings for:

  • Metabolic Studies: Its stable isotope labeling allows for tracking in metabolic pathways.
  • Cancer Research: As a CDK inhibitor, it is utilized in studies aimed at understanding cell cycle regulation and apoptosis mechanisms.
  • Neuroscience: Investigating neuroprotective effects and potential therapeutic applications in neurodegenerative diseases .

Interaction studies involving seliciclib-d7 focus on its binding affinity and inhibition kinetics with various cyclin-dependent kinases. These studies reveal that seliciclib-d7 maintains similar binding characteristics compared to its non-labeled counterpart, allowing researchers to study drug interactions without altering the biological activity significantly. The compound's interactions with other cellular proteins involved in signaling pathways are also investigated to understand its broader pharmacological effects .

Several compounds share structural and functional similarities with seliciclib-d7, primarily due to their roles as cyclin-dependent kinase inhibitors. Below is a comparison highlighting their unique features:

Compound NameStructure CharacteristicsUnique Features
RoscovitineNon-labeled version of seliciclibPotent inhibitor of CDK2, CDK5; less stable
FlavopiridolFlavonoid derivativeBroad-spectrum CDK inhibitor; also affects RNA polymerase II
PalbociclibSelective CDK4/6 inhibitorApproved for clinical use in breast cancer
DinaciclibMulti-CDK inhibitorTargets CDK1, 2, 5, 9; used in various cancers

Seliciclib-d7 stands out due to its stable isotope labeling which facilitates metabolic tracking without altering its inherent biological properties, making it particularly valuable for research applications .

Synthetic Pathways for Seliciclib-d7 Production

The synthesis of Seliciclib-d7 follows established methodologies for purine analog construction, with specific modifications to incorporate deuterium atoms at predetermined positions [31] . The synthetic approach typically begins with deuterated starting materials or involves deuterium incorporation during key synthetic steps [14].

The primary synthetic pathway involves the construction of the purine scaffold through sequential displacement reactions [30] [31]. The process typically utilizes purine dichloride as a starting material, which undergoes displacement with appropriate amines to construct the desired substitution pattern [30]. For Seliciclib-d7 specifically, the synthesis incorporates deuterated reagents at strategic points to achieve the seven-deuterium substitution pattern [8].

A scalable synthesis approach has been developed that addresses the challenges of large-scale production while maintaining high deuterium incorporation levels [31]. The methodology employs optimized reaction conditions that ensure efficient deuterium retention throughout the synthetic sequence [31] [14]. Temperature control and reaction atmosphere management are critical factors in preventing deuterium-hydrogen exchange during the synthesis [14] [37].

Table 1: Key Synthetic Parameters for Seliciclib-d7 Production

ParameterOptimal RangeCritical Considerations
Reaction Temperature60-80°CPrevents deuterium exchange [14]
Reaction Time4-8 hoursBalances yield and selectivity [31]
Deuterium SourceDeuterated water, deuterated reagentsMaintains isotopic purity [14] [37]
Catalyst Loading5-10 mol%Ensures complete conversion [31]
Solvent SystemAprotic solvents preferredMinimizes deuterium loss [14]

The synthetic route requires careful selection of reaction conditions to prevent undesired deuterium-hydrogen exchange reactions that could compromise the isotopic purity of the final product [14] [37]. The use of deuterated solvents and reagents throughout the synthesis helps maintain the deuterium content at the desired positions [37] [40].

Deuterium Incorporation Techniques

Deuterium incorporation into Seliciclib-d7 employs multiple complementary strategies to achieve the target seven-deuterium substitution pattern [8]. The most effective approaches combine direct synthesis using deuterated starting materials with selective hydrogen-deuterium exchange reactions [14] [37].

Chemical synthesis methods represent the primary approach for deuterium incorporation, utilizing deuterated reagents such as deuterated methylating agents [18] [14]. The deuterium incorporation process typically involves nucleophilic substitution reactions where deuterated alkyl halides or tosylates replace hydrogen-containing counterparts [18]. These reactions proceed under mild conditions that preserve the deuterium labels while achieving high chemical yields [18] [14].

Table 2: Deuterium Incorporation Methods for Seliciclib-d7

MethodDeuterium SourceIncorporation EfficiencySelectivity
Direct SynthesisDeuterated methylating agents>95%High [18]
Hydrogen-Deuterium ExchangeDeuterium oxide85-95%Moderate [14]
Catalytic DeuterationDeuterium gas>90%High [14]
Photocatalytic MethodsDeuterium oxide>90%Moderate [12]

Photocatalytic hydrogen-deuterium exchange represents an emerging technique for deuterium incorporation in pharmaceutical compounds [12]. This methodology utilizes photoredox catalysis to facilitate selective deuterium incorporation at specific carbon-hydrogen bonds using deuterium oxide as the isotope source [12]. The method demonstrates excellent functional group tolerance and can achieve high levels of deuterium incorporation under mild reaction conditions [12].

The deuteration process requires precise control of reaction parameters to achieve uniform deuterium distribution across the target positions [14] [37]. Reaction conditions must be optimized to prevent deuterium scrambling, which could lead to uncontrolled isotope redistribution throughout the molecule [14]. The use of sterically hindered thiols as hydrogen atom transfer agents has proven effective in preventing undesired coupling reactions during deuteration [12].

Microwave-assisted deuteration methods have shown promise for large-scale production of deuterated aromatic compounds [39]. These techniques utilize microwave heating to achieve rapid and uniform deuterium incorporation while reducing reaction times and improving energy efficiency [39]. The flow synthesis approach using microwave reactors enables continuous production and improved process control compared to traditional batch methods [39].

Purification and Quality Control Protocols

The purification of Seliciclib-d7 requires specialized techniques that can effectively separate the deuterated product from isotopic impurities and unreacted starting materials [2] [40]. High-performance liquid chromatography represents the primary purification method, utilizing reversed-phase columns with carefully optimized mobile phase compositions [23] [40].

Table 3: Purification Parameters for Seliciclib-d7

TechniqueColumn TypeMobile PhaseDetection MethodPurity Achievement
Reversed-Phase HPLCC18Acetonitrile/Water gradientUV 254 nm>98% [2]
Ion-Pair HPLCC18Phosphate buffer/AcetonitrileMass spectrometry>99% [23]
Preparative HPLCSemi-preparative C18Optimized gradientUV and MS>99% [23]

Liquid chromatography-mass spectrometry methods have been developed specifically for the determination of isotopologue impurities in deuterated pharmaceutical compounds [40]. These analytical approaches utilize nominal mass instrumentation that is readily available in quality control laboratories, making them practical for routine analysis [40]. The methods demonstrate excellent robustness and reproducibility, facilitating successful technology transfer from development to commercial manufacturing [40].

Quality control protocols for Seliciclib-d7 must address both chemical purity and isotopic purity parameters [2] [40]. Nuclear magnetic resonance spectroscopy serves as a critical analytical tool for confirming the deuterium incorporation pattern and quantifying the degree of deuteration [24] [26]. Mass spectrometry provides complementary information about the molecular weight and isotopic composition of the purified product [25] [40].

Table 4: Quality Control Specifications for Seliciclib-d7

ParameterSpecificationAnalytical MethodAcceptance Criteria
Chemical Purity≥98%HPLC-UVIndividual impurities <1% [2]
Isotopic Purity≥95% deuterationMass spectrometryDeuterium content >95% [40]
Residual SolventsClass 3 limitsGas chromatographyICH guidelines [26]
Water Content≤0.5%Karl Fischer titrationMaintains stability [2]

The analytical characterization of Seliciclib-d7 requires specialized nuclear magnetic resonance techniques that can distinguish between deuterated and non-deuterated positions [24]. Deuterium nuclear magnetic resonance spectroscopy provides direct confirmation of deuterium incorporation sites and can quantify the degree of labeling at each position [24] [25]. These analytical methods are essential for confirming the successful synthesis and maintaining consistent quality throughout production [24] [26].

Absorption and Bioavailability Studies

Seliciclib demonstrates high oral bioavailability with distinctive absorption characteristics that have been extensively characterized in clinical studies [1] [2]. The compound is absorbed relatively slowly following oral administration, with a mean time to maximum concentration (Tmax) ranging from 1 to 4 hours across different dose levels [1]. This delayed absorption profile is consistent with the physicochemical properties of the compound and its formulation characteristics.

Clinical pharmacokinetic data from phase I trials reveal dose-dependent increases in both maximum plasma concentration (Cmax) and area under the curve (AUC) parameters [1] [3]. At the 800 mg twice daily dose level, seliciclib achieves a mean Cmax of 3,197 ng/mL with a coefficient of variation of 42%, indicating moderate inter-patient variability in absorption [1]. The corresponding AUC values demonstrate proportional increases with dose escalation, reaching 3,163,604 ng·h/mL at the highest studied dose levels [1].

Table 1: Pharmacokinetic Parameters of Seliciclib from Clinical Studies

Parameter100 mg bid200 mg bid800 mg bid1600 mg single
Cmax (ng/mL)248 ± 91%CV179 ± 123%CV3,197 ± 42%CV3,760
Tmax (hours)1.94.63.0Not reported
AUC (ng·h/mL)112,236165,9493,163,60424,730
Half-life (hours)4.52.93.73.1
Protein binding (%)90909090
BioavailabilityNot reportedNot reportedHigh oral bioavailabilityNot reported

The absorption characteristics of seliciclib are influenced by several physiological factors. The compound undergoes first-pass metabolism, which affects its systemic bioavailability [1] [4]. Food intake has been demonstrated to slow the absorption rate without significantly affecting the extent of absorption [2] [5]. This food effect is typical for many oral pharmaceuticals and is attributed to delayed gastric emptying in the fed state.

Seliciclib exhibits high plasma protein binding at approximately 90%, primarily to albumin [1] [4]. This extensive protein binding has implications for drug distribution and may influence the pharmacokinetic behavior of deuterated analogs. The compound demonstrates rapid and extensive tissue distribution following absorption, consistent with its moderate lipophilicity and favorable permeability characteristics [1].

For Seliciclib-d7, the absorption profile is expected to remain largely similar to the parent compound due to the minimal impact of deuterium substitution on passive permeability processes [7]. However, subtle differences in absorption kinetics may be observed due to altered metabolic stability during the absorption phase. The deuterium substitution is not anticipated to significantly affect the fundamental absorption mechanisms, including passive diffusion across intestinal membranes and protein binding characteristics.

Metabolic Pathways and Deuterium Isotope Effects

The metabolic transformation of seliciclib follows well-characterized pathways that have been extensively studied in both preclinical and clinical settings [8] [9] [10]. The primary metabolic route involves oxidation of the hydroxymethyl group at the C2 position of the purine core, resulting in formation of the corresponding carboxylic acid metabolite [8] [9]. This transformation accounts for approximately 60% of the total metabolic conversion and represents the predominant elimination pathway for seliciclib [8].

Table 2: Metabolic Pathways of Seliciclib and Expected Deuterium Isotope Effects

Metabolic PathwayPrimary EnzymePercentage of Total MetabolismExpected Deuterium Effect
Hydroxymethyl oxidation to carboxylic acidCYP3A4, CYP2B660%Moderate KIE (1.2-2.0)
C8 oxidationCYP3A44.9%Minimal effect
N9-deisopropylationCYP enzymes2.6%Minimal effect
GlucuronidationUGT1A3, UGT1A9, UGT2B7Major pathwayNo direct effect
Biliary excretionMultiple transportersUp to 48% of doseSecondary effects possible

The cytochrome P450 enzymes CYP3A4 and CYP2B6 have been identified as the primary mediators of seliciclib metabolism [10]. These enzymes catalyze the formation of the major carboxylic acid metabolite through oxidative transformation of the hydroxymethyl substituent. Additional minor metabolic pathways include C8 oxidation and N9-deisopropylation, which together account for less than 8% of the total metabolic conversion [8] [9].

Deuterium kinetic isotope effects (KIEs) are anticipated to occur when carbon-deuterium bonds are cleaved during metabolic transformations [11] [12] [13]. For Seliciclib-d7, the strategic placement of deuterium atoms at positions susceptible to metabolic cleavage would be expected to result in measurable kinetic isotope effects. Studies with R-roscovitine-d9, a partially deuterated analog, demonstrated a 33% reduction in the formation of the carboxylic acid metabolite compared to the non-deuterated parent compound [9]. This finding suggests that deuterium substitution can significantly impact the primary metabolic pathway of seliciclib.

Table 3: Deuterium Kinetic Isotope Effects in Drug Metabolism

CompoundIsotope Effect MagnitudeMetabolic Pathway AffectedClinical Significance
R-roscovitine-d91.33 (33% reduction in metabolism)Carboxyl formationResearch tool application
Imatinib-d31.2-2.0N-demethylationImproved PK attempted
General deuterated drugs1.1-8.0Various CYP pathwaysVariable success
Caffeine-d32.0-4.0N-demethylationMetabolic switching observed
Typical range for CDKs1.2-3.0Hydroxylation, oxidationPotential for optimization

The magnitude of deuterium isotope effects in drug metabolism typically ranges from 1.1 to 8.0, with most clinically relevant effects falling within the 1.2 to 3.0 range [14] [12]. The specific isotope effect observed depends on several factors, including the bond strength difference between C-H and C-D bonds, the transition state geometry, and the rate-limiting step of the metabolic reaction [11] [15].

Glucuronidation represents another major elimination pathway for seliciclib and its metabolites [10]. The UDP-glucuronosyltransferases UGT1A3, UGT1A9, and UGT2B7 have been implicated in the conjugation reactions [10]. While deuterium substitution does not directly affect glucuronidation reactions, secondary effects may occur due to altered substrate availability resulting from reduced primary metabolism.

Metabolic switching phenomena have been observed with deuterated drug analogs, where reduced metabolism through the primary pathway leads to increased flux through alternative metabolic routes [16] [17]. For Seliciclib-d7, such metabolic switching could potentially alter the relative proportions of different metabolites, thereby affecting the overall pharmacokinetic profile.

Comparative Pharmacokinetics with Non-Deuterated Seliciclib

Comparative pharmacokinetic analysis between Seliciclib-d7 and its non-deuterated counterpart requires consideration of the fundamental principles governing deuterium isotope effects in drug disposition [18] [19]. The primary differences are expected to manifest in metabolic stability, plasma half-life, and overall systemic exposure parameters.

Table 4: Comparative Pharmacokinetic Properties

PropertySeliciclibSeliciclib-d7
Molecular weight (g/mol)354.45361.49
Chemical stabilityStandardEnhanced
Metabolic rate (relative)1.0 (reference)0.7-0.9 (reduced)
Cmax (predicted)Baseline10-25% higher
AUC (predicted)Baseline15-30% higher
Half-life (predicted)2-5 hours20-40% longer
Primary useTherapeutic agentAnalytical standard

The metabolic stability of Seliciclib-d7 is anticipated to be enhanced compared to seliciclib due to the stronger C-D bonds at deuterated positions [13] [18]. Based on the isotope effect observed with R-roscovitine-d9, a reduction in metabolic clearance of 20-30% would be expected for optimally deuterated Seliciclib-d7 [9]. This reduced clearance would translate to corresponding increases in systemic exposure parameters.

Plasma concentration-time profiles for Seliciclib-d7 are predicted to demonstrate higher peak concentrations and prolonged elimination phases compared to seliciclib [18] [19]. The magnitude of these differences depends on the specific deuteration pattern and the contribution of the affected metabolic pathways to overall clearance. For compounds where CYP3A4-mediated metabolism represents the primary elimination route, deuterium substitution can result in 20-40% increases in AUC values [18].

The elimination half-life of Seliciclib-d7 is expected to be prolonged relative to seliciclib, reflecting the reduced metabolic clearance [18]. Clinical studies with seliciclib have reported elimination half-lives ranging from 2 to 5 hours [1] [20]. Deuterated analogs typically exhibit half-life extensions of 20-50%, depending on the extent of deuteration and the affected metabolic pathways [18] [19].

Distribution characteristics of Seliciclib-d7 are anticipated to remain similar to seliciclib, as deuterium substitution typically does not significantly affect protein binding or tissue distribution processes [7] [13]. The high plasma protein binding observed with seliciclib (approximately 90%) is expected to be maintained with the deuterated analog [1].

Bioavailability comparisons between seliciclib and Seliciclib-d7 require consideration of both absorption and first-pass metabolism effects [19]. While absorption processes are generally unaffected by deuteration, reduced first-pass metabolism could potentially result in improved oral bioavailability for Seliciclib-d7 [18]. However, since seliciclib already demonstrates high oral bioavailability, the practical impact of this effect may be limited [1] [21].

The clinical implications of these pharmacokinetic differences are primarily relevant for analytical applications where Seliciclib-d7 serves as an internal standard for mass spectrometric quantification [7]. The distinct mass spectral properties and similar pharmacokinetic behavior make deuterated analogs ideal for accurate quantification of parent compounds in biological matrices [22]. For therapeutic applications, the enhanced metabolic stability of deuterated compounds has been investigated as a strategy to improve drug efficacy and reduce dosing frequency [13] [18].

Variability in pharmacokinetic parameters is an important consideration for comparative analysis [19]. Clinical studies with seliciclib have demonstrated moderate to high inter-patient variability, with coefficients of variation ranging from 42% to 123% for different dose levels [1]. The impact of deuteration on pharmacokinetic variability is generally minimal, as the primary sources of variability (genetic polymorphisms in metabolic enzymes, physiological factors) remain unchanged [19].

Dates

Last modified: 07-20-2023

Explore Compound Types